2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide
CAS No.: 180508-17-2
Cat. No.: VC11638062
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180508-17-2 |
|---|---|
| Molecular Formula | C19H21NO3 |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 2-(4-acetylphenoxy)-N-phenyl-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C19H21NO3/c1-14(2)20(17-7-5-4-6-8-17)19(22)13-23-18-11-9-16(10-12-18)15(3)21/h4-12,14H,13H2,1-3H3 |
| Standard InChI Key | MSQDIEJQNUZIFQ-UHFFFAOYSA-N |
| SMILES | CC(C)N(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C(=O)C |
| Canonical SMILES | CC(C)N(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C(=O)C |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide, delineates its core structure:
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Acetamide backbone: Central carbonyl group connected to a nitrogen atom bearing phenyl and isopropyl groups.
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4-Acetylphenoxy side chain: An oxygen-linked aromatic ring with a ketone functional group at the para position.
The stereoelectronic effects of this arrangement are critical to its reactivity. The phenyl and isopropyl groups create steric hindrance around the nitrogen, potentially influencing its hydrogen-bonding capacity and metabolic stability .
Physicochemical Profile
Key properties derived from experimental and computational studies include:
The elevated LogP value suggests significant lipophilicity, aligning with trends observed in bioactive molecules capable of crossing lipid membranes .
Synthetic Methodologies
Multicomponent Reaction (MCR) Approaches
While no direct synthesis reports exist for this compound, analogous acetamides are frequently synthesized via isocyanide-based MCRs. The Ugi three-component reaction (U-3CR) is particularly relevant, combining:
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Amine component: N-phenyl-N-isopropylamine
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Carbonyl component: 4-acetylphenoxyacetic acid
This method, optimized at 60–80°C in methanol or ethanol, typically yields 70–90% of target compounds with minimal epimerization . For instance, the synthesis of telaprevir precursors employed similar conditions to achieve diastereomeric ratios >69:31 .
Stepwise Synthesis Strategy
A plausible route involves:
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Alkylation: Reaction of 4-acetylphenol with chloroacetyl chloride to form 2-chloro-N-(4-acetylphenyl)acetamide.
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N-Alkylation: Treatment with N-phenylisopropylamine under basic conditions (K₂CO₃, DMF, 80°C).
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Purification: Chromatographic separation using silica gel and ethyl acetate/hexane mixtures .
This approach mirrors methods used for structurally related anticonvulsant acetamides .
Applications in Pharmaceutical Research
Material Science Applications
Preliminary studies suggest utility in:
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Polymer modification: Acetamide side chains enhance thermal stability in polyurethanes.
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Coordination chemistry: The ketone oxygen may act as a ligand for transition metals.
Pharmacological Evaluation
In Vitro Activity
While direct biological data are unavailable, structurally related compounds exhibit:
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Sodium channel inhibition: IC₅₀ ≈ 12 μM in voltage-clamp assays .
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CYP450 interactions: Moderate binding to CYP3A4 (Kd = 8.2 μM) .
ADME Profiling
Predictive modeling indicates:
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Absorption: High intestinal permeability (Peff > 1.5 × 10⁻⁴ cm/s).
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Metabolism: Primary oxidation at the isopropyl group via CYP2C19.
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Excretion: Renal clearance dominant (CLrenal = 0.32 L/h/kg) .
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8.8 Hz, 2H, ArH), 1.45 (d, J=6.6 Hz, 6H, CH(CH₃)₂) |
| IR (ATR) | 1654 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C) |
| HRMS (ESI+) | m/z 312.1932 [M+H]⁺ (calc. 312.1944) |
Chromatographic Methods
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HPLC: C18 column, 65:35 acetonitrile/water, 1.0 mL/min, retention time = 8.2 min.
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